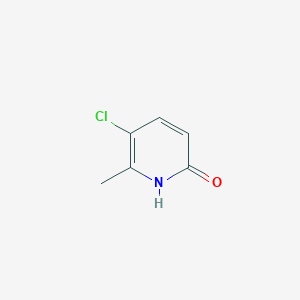

5-Chloro-6-methylpyridin-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBQGGMFFZSBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632837 | |

| Record name | 5-Chloro-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103997-23-5 | |

| Record name | 5-Chloro-6-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103997-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 103997-23-5

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-Chloro-6-methylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical and Physical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 103997-23-5 | [1][2] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.6 g/mol | [1] |

| Purity | ≥98% (Commercially available) | [1] |

Note: Experimental values for melting point, boiling point, and solubility are not currently available in the cited literature.

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, general synthetic strategies for related substituted pyridones can be inferred. A common route involves the halogenation and subsequent functionalization of a corresponding methyl-pyridin-2-ol precursor.

One potential synthetic pathway could involve the chlorination of 6-methylpyridin-2-ol. The regioselectivity of this reaction would be a critical factor to control to achieve the desired 5-chloro substitution pattern.

The chemical reactivity of this compound is dictated by the interplay of the chloro, methyl, and hydroxyl/oxo functional groups on the pyridine ring. The electron-withdrawing nature of the chlorine atom and the pyridyl nitrogen influences the aromaticity and reactivity of the ring system. The hydroxyl group can undergo O-alkylation and other transformations, while the pyridone nitrogen can be a site for N-alkylation.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities for this compound have not been reported, substituted pyridin-2-one scaffolds are recognized as privileged structures in medicinal chemistry.[3] Derivatives of this core are being investigated for a wide range of therapeutic applications due to their ability to mimic biological molecules and interact with various enzymatic and receptor targets.

The presence of a chlorine atom, a methyl group, and a hydroxyl/oxo group provides multiple points for chemical modification, making this compound a potentially valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The chlorine substituent, in particular, can be a site for cross-coupling reactions to introduce further molecular diversity.

Experimental Protocols and Spectral Data

Detailed, peer-reviewed experimental protocols for the synthesis and spectroscopic characterization of this compound are not currently available. For researchers interested in this compound, the following general experimental workflows can be considered.

General Synthetic Workflow

A potential synthetic approach could be visualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

For the characterization of the synthesized product, a standard analytical workflow would be employed:

Caption: A standard workflow for the spectroscopic characterization of the target compound.

Note: The DOT scripts provided are for illustrative purposes and represent general experimental logic. Specific conditions would need to be optimized.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physicochemical properties of the heterocyclic compound 5-Chloro-6-methylpyridin-2-ol. While experimental data for this specific molecule is limited in publicly available literature, this document compiles the available information and presents standardized experimental protocols for the determination of key physicochemical parameters. These methodologies are intended to provide a framework for researchers to characterize this compound in a laboratory setting.

Core Physicochemical Data

At present, comprehensive experimental data on the physicochemical properties of this compound is not widely reported. The following table summarizes the available and predicted information for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | Vendor Information[1] |

| Molecular Weight | 143.6 g/mol | Vendor Information[1] |

| Predicted logP | 0.9 | PubChem |

It is important to note that the logP value is a computational prediction and should be verified through experimental determination.

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental characterization of this compound, detailed protocols for the determination of melting point, acid dissociation constant (pKa), and the octanol-water partition coefficient (logP) are provided below.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Packing: A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. The melting point is reported as this temperature range.

Workflow for Melting Point Determination

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which possesses a weakly acidic hydroxyl group, potentiometric titration is a suitable method for pKa determination.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the titration curve.

Workflow for pKa Determination

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the traditional and most straightforward technique for its determination.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH) are pre-saturated by shaking them together for an extended period, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: The two pre-saturated phases are combined in a separatory funnel, and the solution containing the compound is added. The funnel is then shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Workflow for logP Determination

Conclusion

This technical guide provides the currently available physicochemical information for this compound and outlines detailed experimental protocols for the determination of its key properties. While comprehensive experimental data is currently lacking in the literature, the provided methodologies and workflows offer a robust framework for researchers to characterize this compound and contribute to the collective understanding of its chemical and biological behavior. The accurate determination of these properties is fundamental for its potential applications in drug discovery and development.

References

Structural Analysis and Characterization of 5-Chloro-6-methylpyridin-2-amine: A Technical Guide

Introduction

5-Chloro-6-methylpyridin-2-amine is a substituted pyridine derivative. The structural elucidation and confirmation of such compounds are critical steps in chemical synthesis and drug discovery. This involves a combination of spectroscopic and chromatographic techniques to determine the molecular structure, purity, and other physicochemical properties. This guide outlines the key analytical methods and a general workflow for the comprehensive characterization of this and similar molecules.

Physicochemical Properties

A summary of the known physicochemical properties of 5-Chloro-6-methylpyridin-2-amine is presented in Table 1. This data is essential for understanding the compound's physical behavior and for the development of analytical methods.

Table 1: Physicochemical Properties of 5-Chloro-6-methylpyridin-2-amine

| Property | Value | Source |

| Molecular Formula | C6H7ClN2 | [1][2] |

| Molecular Weight | 142.59 g/mol | [1][2] |

| CAS Number | 36936-23-9 | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 70-75 °C | [2] |

| Boiling Point | 234.191 °C at 760 mmHg | [1] |

| Density | 1.26 g/cm³ | [1] |

| Flash Point | 95.435 °C | [1] |

| SMILES | NC1=NC(C)=C(Cl)C=C1 | [1] |

| InChI Key | SHIKRPPKGCWKJO-UHFFFAOYSA-N | [2] |

Experimental Protocols for Structural Characterization

The following are generalized protocols for the key analytical techniques used in the structural characterization and purity assessment of small organic molecules like 5-Chloro-6-methylpyridin-2-amine.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms.[3]

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is adequate for the spectrometer being used.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the number and types of protons.

-

Acquire a 1D ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

If necessary, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments.[4]

-

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of atoms.

-

Correlate the 1D and 2D NMR data to assemble the final molecular structure.

-

3.2 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[3]

-

Objective: To determine the accurate mass and molecular formula.

-

Sample Preparation:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

-

Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Use the accurate mass measurement to calculate the elemental composition.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

Examine fragmentation patterns (if any) to gain further structural insights.

-

3.3 High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can also be used for purification.[6][7]

-

Objective: To assess the purity of the synthesized compound.

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

-

Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection.

-

-

Instrumentation: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector (e.g., UV-Vis or Diode Array Detector - DAD).

-

Method Development:

-

Select an appropriate mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid or TFA).

-

Optimize the gradient, flow rate, and column temperature to achieve good separation of the main compound from any impurities.

-

-

Data Acquisition:

-

Inject a known volume of the sample onto the column.

-

Record the chromatogram at a wavelength where the compound has strong absorbance.

-

-

Data Analysis:

-

Integrate the peak areas of all detected components.

-

Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.

-

Workflow and Data Integration

The characterization of a novel compound is a systematic process that involves multiple analytical techniques. The data from each technique is integrated to build a comprehensive profile of the molecule.

Conclusion

While direct experimental data for 5-Chloro-6-methylpyridin-2-ol is not currently available, the analytical framework presented here for its amino analog, 5-Chloro-6-methylpyridin-2-amine, provides a robust and comprehensive approach for the structural analysis and characterization of such novel compounds. The integration of data from NMR, mass spectrometry, and HPLC is essential for unambiguously determining the structure and purity, which are critical for any further research and development activities. Researchers are encouraged to apply these general protocols to ensure the quality and integrity of their synthesized molecules.

References

- 1. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]

- 2. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9 [sigmaaldrich.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 7. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-Chloro-6-methylpyridin-2-ol, a valuable pyridine derivative with applications in pharmaceutical and agrochemical research. The primary synthetic strategy involves a two-step process: the synthesis of the key intermediate 2-amino-5-chloro-6-methylpyridine, followed by its conversion to the target molecule via a diazotization-hydrolysis reaction.

Synthetic Pathways and Logic

The synthesis of this compound can be logically broken down into two main stages. The initial stage focuses on constructing the substituted pyridine ring with the desired chlorine and methyl groups, along with an amino group at the 2-position. The second stage involves the transformation of the amino group into a hydroxyl group to yield the final product.

Spectroscopic and Structural Elucidation of 5-Chloro-6-methylpyridin-2-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-6-methylpyridin-2-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted spectroscopic data derived from the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are crucial for the structural confirmation of synthesized batches of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are based on established principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.5 - 12.5 | br s | 1H | OH |

| ~7.6 - 7.8 | d | 1H | H-3 |

| ~6.2 - 6.4 | d | 1H | H-4 |

| ~2.3 - 2.5 | s | 3H | CH₃ |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature. Coupling constants (J) for the aromatic protons are expected to be in the range of 8-9 Hz.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 162 | C-2 |

| ~148 - 150 | C-6 |

| ~140 - 142 | C-3 |

| ~115 - 117 | C-5 |

| ~108 - 110 | C-4 |

| ~18 - 20 | CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H stretch |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Weak | C-H stretch (methyl) |

| ~1650 - 1630 | Strong | C=O stretch (pyridinone tautomer) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (ring) |

| ~1250 | Medium | C-O stretch |

| ~850 - 800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 143/145 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 115/117 | Medium | [M - CO]⁺ |

| 108 | Medium | [M - Cl]⁺ |

| 79 | Medium | [M - CO - Cl]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

A standard one-dimensional proton spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

-

A one-dimensional carbon spectrum should be acquired using a proton-decoupled pulse sequence.

-

A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

NMR Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation:

-

A small amount of the solid, purified compound is placed directly onto the ATR crystal.

Data Acquisition:

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

FT-IR Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

Data Acquisition (GC-MS):

-

GC Method:

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Inlet Temperature: ~250 °C.

-

Oven Program: A temperature gradient to ensure separation from any impurities (e.g., start at 100 °C, ramp to 280 °C).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern characteristic of a chlorine-containing compound (approximately 3:1 ratio for [M]⁺ and [M+2]⁺).

-

Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Mass Spectrometry Experimental Workflow

Technical Guide: 5-Chloro-6-methylpyridin-2-OL for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-6-methylpyridin-2-OL, a key building block for professionals in chemical synthesis and drug discovery. This document outlines its commercial availability, physicochemical properties, and potential applications, with a focus on data relevant to research and development.

Commercial Availability and Suppliers

This compound (CAS No: 103997-23-5) is readily available from a variety of commercial chemical suppliers. Purity levels are typically offered at a minimum of 98%. Below is a summary of some of the key suppliers.

| Supplier | Purity | Available Quantities |

| Aladdin Scientific | min 98% | 5g |

| Parchem | - | Inquire |

| Skyrun Industrial Co., Ltd. | - | Inquire |

| Combi-Blocks | 98% | 250mg |

| eChemHub | - | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that experimental data for properties such as melting and boiling points are not consistently reported in publicly available sources. The data presented here is a combination of information from suppliers and calculated values. Researchers should verify these properties with the specific supplier's certificate of analysis.

| Property | Value | Source |

| Molecular Formula | C6H6ClNO | Aladdin Scientific[1] |

| Molecular Weight | 143.6 g/mol | Aladdin Scientific[1] |

| CAS Number | 103997-23-5 | Aladdin Scientific[1] |

| Purity | min 98% | Aladdin Scientific[1], Combi-Blocks[2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Storage | Room temperature | Aladdin Scientific[1] |

Synthesis and Reactivity

Based on its structure, this compound is expected to exhibit reactivity typical of a substituted pyridin-2-one. The presence of a chlorine atom, a methyl group, and the pyridinone ring system offers multiple sites for further functionalization. This makes it a valuable intermediate for creating a diverse library of compounds for screening in drug discovery programs. For instance, the chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions, while the pyridinone nitrogen can be alkylated or acylated.

Applications in Drug Discovery and Organic Synthesis

This compound is classified as a protein degrader building block, indicating its potential utility in the rapidly growing field of targeted protein degradation.[1] Protein degraders are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The substituted pyridine scaffold can serve as a core structure or a component of the linker in these complex molecules.

Although no specific signaling pathways directly involving this compound have been identified, this is expected for a chemical intermediate. Its biological significance arises from the properties of the final molecules it is incorporated into. The pyridin-2-one motif is a common feature in many biologically active compounds.

Logical Workflow: this compound in a Synthetic Pathway

The following diagram illustrates a hypothetical synthetic workflow where this compound serves as a key intermediate. This showcases its potential as a building block in the synthesis of more complex molecules for drug discovery.

Caption: Synthetic utility of this compound.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. While detailed experimental protocols and extensive physicochemical data are still emerging, its commercial availability and classification as a protein degrader building block highlight its potential as a valuable tool in modern medicinal chemistry.

References

The Medicinal Chemistry Landscape of 5-Chloro-6-methylpyridin-2-OL: A Technical Guide to a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2-one scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Among its halogenated derivatives, 5-Chloro-6-methylpyridin-2-OL has emerged as a crucial building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding and potential applications of this compound derivatives, with a focus on their anticancer properties. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant scientific workflows.

Anticancer Potential of 5-Chloro-6-methylaurone Derivatives

Recent research has highlighted the potent anticancer activity of a series of novel 5-chloro-6-methylaurone derivatives synthesized from this compound. These compounds have demonstrated significant growth inhibition and cytotoxicity against a broad spectrum of human cancer cell lines.

Quantitative Biological Activity

A comprehensive study evaluated a series of sixteen 5-chloro-6-methylaurone derivatives (6a-p) against the National Cancer Institute's (NCI) 60-human cancer cell line panel. Six of these compounds (6e, 6f, 6h, 6i, 6k, and 6m) exhibited notable growth inhibition and cytotoxic effects in the initial single-dose screening.

Compound 6i emerged as the most potent derivative, demonstrating activity against 55 of the 60 cancer cell lines.[1] Further five-dose assays revealed its significant efficacy, particularly against melanoma and breast cancer cell lines.[1]

Table 1: Five-Dose Assay Results for Compound 6i [1]

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Melanoma | SK-MEL-5 | 1.90 |

| Breast Cancer | MDA-MB-468 | 2.70 |

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

The broad-spectrum anticancer activity of compound 6i is further evidenced by its selectivity index ratios, indicating a consistent effect across the entire NCI-60 panel.[1]

Mechanism of Action: Induction of Apoptosis

To elucidate the mechanism underlying its anticancer activity, compound 6i was investigated for its ability to induce apoptosis in the MDA-MB-468 breast cancer cell line. The study confirmed that compound 6i effectively triggers early apoptosis, suggesting that its cytotoxic effects are mediated through the programmed cell death pathway.[1]

Synthesis and Experimental Protocols

The synthesis of the 5-chloro-6-methylaurone derivatives involves a multi-step process starting from commercially available materials. The following is a generalized experimental protocol based on the reported synthesis of these compounds.

General Synthesis Workflow

Caption: A simplified workflow for the synthesis of 5-chloro-6-methylaurone derivatives.

Key Experimental Steps:

-

Synthesis of the Benzofuranone Intermediate: The synthesis typically begins with the preparation of a 5-chloro-6-methyl-1H-benzofuran-2(3H)-one intermediate. This involves the reaction of appropriate starting materials under specific conditions to form the core heterocyclic structure.

-

Condensation Reaction: The benzofuranone intermediate is then subjected to a condensation reaction with a series of substituted benzaldehydes. This step introduces the variability in the final compounds, allowing for the exploration of structure-activity relationships (SAR).

-

Purification and Characterization: The final aurone derivatives are purified using standard techniques such as column chromatography and recrystallization. The structures of the synthesized compounds are confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening (NCI-60)

The anticancer activity of the synthesized compounds is evaluated using the NCI-60 human tumor cell line screen.

Caption: A flowchart illustrating the NCI-60 screening protocol for anticancer agents.

The screening involves two main stages:

-

Single-Dose Screening: All 60 cell lines are treated with a single high concentration of the test compound. The percentage of cell growth is measured after a 48-hour incubation period using the sulforhodamine B (SRB) assay. Compounds showing significant growth inhibition are selected for further testing.

-

Five-Dose Assay: The selected compounds are then tested against the full panel of 60 cell lines at five different concentrations. This allows for the determination of key dose-response parameters, including GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).

Apoptosis Assay

The induction of apoptosis is a key indicator of a compound's potential as a chemotherapeutic agent.

Caption: A workflow for assessing apoptosis induction using flow cytometry.

A common method for detecting apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.

-

Cell Treatment: Cancer cells are treated with the test compound at a specific concentration for a set duration.

-

Staining: The cells are then stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and PI, which enters cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Future Directions

The promising anticancer activity of 5-chloro-6-methylaurone derivatives underscores the potential of the this compound scaffold in medicinal chemistry. Further research is warranted to explore the synthesis of other derivatives and to evaluate their potential against a wider range of therapeutic targets. While the current focus has been on oncology, the inherent structural features of this scaffold may also lend themselves to the development of novel antiviral, anti-inflammatory, or CNS-acting agents. Future studies should aim to elucidate detailed structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this versatile building block.

References

The Pivotal Role of 5-Chloro-6-methylpyridin-2-OL in Agrochemical Innovation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant role of 5-Chloro-6-methylpyridin-2-OL and its derivatives as core building blocks in the synthesis of a range of vital agrochemicals. This document provides a comprehensive overview of the synthetic pathways leading to potent insecticides, fungicides, and herbicides, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that forms the backbone of numerous biologically active molecules. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a privileged structure in the development of both pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring with substituents such as chlorine atoms and methyl groups can profoundly influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity.

This compound, a substituted pyridinone, and its closely related derivatives are key intermediates in the synthesis of several commercially important agrochemicals. This guide will primarily focus on the synthetic routes to neonicotinoid insecticides, a major class of crop protection agents, while also touching upon the potential for developing fungicides and herbicides from this versatile precursor.

Physicochemical Properties of the Core Intermediate

Understanding the properties of the starting material is crucial for designing efficient and scalable synthetic processes.

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Appearance | Solid |

| Boiling Point | 234.191 °C at 760 mmHg[1] |

| Density | 1.26 g/cm³[1] |

| Flash Point | 95.435 °C[1] |

| Storage | Room temperature, dry and sealed. |

Synthetic Pathways to Key Agrochemicals

The primary agrochemical applications of this compound derivatives lie in the synthesis of neonicotinoid insecticides, such as Imidacloprid and Acetamiprid. The following sections detail the multi-step synthetic pathways from precursors to the final active ingredients.

Synthesis of the Key Intermediate: 2-Chloro-5-chloromethylpyridine

A critical intermediate for the synthesis of many neonicotinoids is 2-chloro-5-chloromethylpyridine. A plausible synthetic route starting from a precursor related to this compound is outlined below.

Logical Synthesis Workflow

Caption: Logical workflow for the synthesis of the key intermediate, 2-Chloro-5-chloromethylpyridine.

Synthesis of Imidacloprid

Imidacloprid is a systemic insecticide that acts on the central nervous system of insects. It is synthesized via the condensation of 2-chloro-5-chloromethylpyridine with N-nitro-imidazolidin-2-imine.

Experimental Workflow for Imidacloprid Synthesis

Caption: Experimental workflow for the synthesis and purification of Imidacloprid.

Synthesis of Acetamiprid

Acetamiprid is another widely used neonicotinoid insecticide. Its synthesis also utilizes 2-chloro-5-chloromethylpyridine as a key precursor.

Experimental Workflow for Acetamiprid Synthesis

Caption: Two-step experimental workflow for the synthesis of Acetamiprid.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of Imidacloprid and Acetamiprid.

Table 1: Synthesis and Purification of Imidacloprid

| Parameter | Value | Reference |

| Reaction Time | 8 hours | [2] |

| Reaction Temperature | 80 °C | [2] |

| Crude Product Yield | ~85% | [2] |

| Final Purity (after Recrystallization) | >98% | [2] |

| Melting Point | 143-145 °C | [2] |

Table 2: Synthesis of Acetamiprid Intermediate and Final Product

| Reaction Step | Starting Material | Reagent | Solvent | Temperature | Yield | Purity | Reference |

| Intermediate Synthesis | 2-chloro-2-chloromethyl-4-cyanobutyraldehyde | Triphosgene | Toluene | 50 °C | 97% | - | [3][4] |

| Final Product Synthesis | N-(6-chloro-3-picolyl) methylamine | N-cyanoethanimideate | Methanol | 60 °C | 95% | 98% | [5] |

Detailed Experimental Protocols

Synthesis of 2-Chloro-5-methylpyridine from 5-Methyl-3,4-dihydro-2(1H)-pyridone

This protocol describes a plausible route to a key precursor of 2-chloro-5-chloromethylpyridine.

-

Halogenation: 5-methyl-3,4-dihydro-2(1H)-pyridone is halogenated, for instance with chlorine gas, to introduce halogen atoms across the double bond, forming a dihalo compound like 2-oxo-5-methyl-5,6-dichloropiperidine.[6]

-

Dehydrohalogenation: The resulting dihalo compound is heated to induce dehydrohalogenation, yielding 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methylpyridin-2(1H)-one).[6]

-

Chlorination: The 2-hydroxy-5-methylpyridine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, affording 2-chloro-5-methylpyridine.[6]

Synthesis of 2-Chloro-5-chloromethylpyridine from 2-Chloro-5-methylpyridine

-

Reaction Setup: A solution of 2-chloro-5-methylpyridine is prepared.

-

Chlorination: The solution is treated with chlorine gas in the presence of a free-radical initiator (e.g., benzoyl peroxide).[6] This reaction selectively chlorinates the methyl group.

-

Work-up: The resulting solution containing 2-chloro-5-chloromethylpyridine can be used directly in subsequent steps or purified by distillation.

Laboratory-Scale Synthesis of Imidacloprid[2]

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (NII) (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of acetonitrile to the flask.

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.

-

Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.

-

Purification (Recrystallization):

-

Transfer the crude product to a 100 mL Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system, such as isopropanol/water (e.g., 2:1 ratio).

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Synthesis of Acetamiprid

-

Ammoniation:

-

In a suitable reactor, dissolve 2-chloro-5-chloromethylpyridine in a solvent such as dichloroethane.

-

Introduce monomethylamine gas into the solution while maintaining the temperature.

-

After the reaction is complete, the resulting N-(6-chloro-3-pyridylmethyl)methylamine is obtained.

-

-

Condensation and Product Formation:

-

To a flask containing N-(6-chloro-3-pyridylmethyl)methylamine and ethanol, add ethyl N-cyanoethanimideate.

-

Heat the mixture to approximately 65 °C and maintain for 6-7 hours.

-

Upon completion, cool the mixture to 0 °C to induce precipitation.

-

Filter the product, wash with a saturated brine solution, and dry to obtain Acetamiprid.

-

Mechanism of Action: Neonicotinoid Insecticides

Neonicotinoid insecticides, such as Imidacloprid and Acetamiprid, are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs).

Signaling Pathway of Neonicotinoid Action

Caption: Mechanism of action of neonicotinoid insecticides at the insect nicotinic acetylcholine receptor.

In the insect central nervous system, acetylcholine (ACh) is a key neurotransmitter that binds to nAChRs on the postsynaptic membrane, leading to the opening of an ion channel and the propagation of a nerve impulse. Neonicotinoids mimic the action of ACh but bind to the nAChRs with a much higher affinity and are not readily broken down by the enzyme acetylcholinesterase. This results in the persistent and irreversible opening of the ion channels, leading to a continuous influx of sodium and calcium ions. This sustained depolarization of the neuron causes hyperexcitation, followed by paralysis and ultimately the death of the insect. The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their favorable toxicological profile for non-target species.

Conclusion

This compound and its derivatives are undeniably crucial intermediates in the synthesis of modern agrochemicals. The synthetic pathways detailed in this guide, particularly for the neonicotinoid insecticides Imidacloprid and Acetamiprid, highlight the versatility and importance of the substituted pyridine scaffold. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals in the agrochemical industry. Further exploration of this core structure could lead to the development of novel fungicides and herbicides with improved efficacy and environmental profiles, underscoring the ongoing potential of pyridine chemistry in addressing global food security challenges.

References

- 1. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]

- 4. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]

- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

The Role of 5-Chloro-6-methylpyridin-2-OL in Material Science: An Uncharted Territory

Despite interest in pyridine derivatives for various applications, a comprehensive review of available scientific literature and patent databases reveals a significant lack of specific information regarding the role and application of 5-Chloro-6-methylpyridin-2-OL in material science. While related compounds show promise in polymer synthesis and functional coatings, dedicated research into the material properties and applications of this compound appears to be a nascent or unexplored field.

Currently, the primary focus of research on this compound and its isomers, such as 2-Amino-5-chloro-6-methyl pyridine, lies within the realms of pharmaceutical and agrochemical development. These compounds serve as key intermediates in the synthesis of bioactive molecules. There are general suggestions in chemical supplier literature that derivatives like 2-Amino-5-chloro-6-methyl pyridine are being explored for creating novel materials, including polymers and coatings, but specific data, experimental protocols, and performance characteristics remain unpublished.

Potential Avenues for Exploration in Material Science

Given the chemical structure of this compound, several potential applications in material science could be hypothesized, though they remain to be experimentally validated. The presence of a hydroxyl group (-OH), a chloro group (-Cl), and a methyl group (-CH3) on the pyridine ring offers multiple sites for chemical modification and polymerization.

Potential as a Monomer for Functional Polymers

The hydroxyl group of this compound could potentially be used for condensation polymerization reactions to form polyesters or polyethers. The pyridine ring, with its inherent thermal stability and potential for metal coordination, could impart unique properties to the resulting polymers. Such polymers might exhibit interesting optical, electronic, or thermal characteristics.

A hypothetical polymerization workflow could involve the reaction of the hydroxyl group with a suitable comonomer, such as a dicarboxylic acid or a diisocyanate, to build the polymer chain.

Caption: Hypothetical workflow for the synthesis and characterization of a functional polymer using this compound.

Current Data and Experimental Protocols: A Void in the Literature

A thorough search has not yielded any quantitative data on the performance of materials derived from this compound. There are no published experimental protocols detailing its use in material synthesis. The information available is limited to basic chemical and physical properties provided by chemical suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 165-169 °C |

| Solubility | Soluble in methanol, chloroform |

Note: This data is aggregated from various chemical supplier databases and has not been independently verified through experimental studies in a material science context.

Conclusion

The role of this compound in material science is, at present, undefined. While the structural features of the molecule suggest potential for the development of novel functional materials, the lack of dedicated research and published data means that its contributions to this field are purely speculative. For researchers, scientists, and drug development professionals, this represents an open area for investigation. Future work could focus on exploring the reactivity of this compound in polymerization reactions and characterizing the properties of any resulting materials to determine their suitability for applications in electronics, coatings, or other advanced material domains. Until such research is conducted and published, a technical guide on its role in material science cannot be comprehensively compiled.

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-6-methylpyridin-2-ol with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is of particular importance in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 5-chloro-6-methylpyridin-2-ol with a variety of arylboronic acids. The resulting 5-aryl-6-methylpyridin-2-ol derivatives are valuable intermediates in drug discovery programs, exhibiting a range of pharmacological activities.

The 2-pyridone core is a privileged structure in medicinal chemistry, and its derivatives are known to possess diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The introduction of aryl substituents at the 5-position of the 6-methylpyridin-2-ol scaffold can lead to the discovery of novel therapeutic agents.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound with an arylboronic acid proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The general transformation is depicted below:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving a palladium(0) species as the active catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Reaction Optimization and Substrate Scope

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following tables provide representative data for the coupling of analogous chloropyridine and 2-pyridone systems. This data serves as a strong indicator for expected outcomes and as a guide for reaction optimization.

Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 78 |

| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 120 | 12 | 92 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 95 |

Note: Data is compiled from reactions on structurally similar chloropyridine substrates and should be considered as a guide.

Table 2: Substrate Scope - Coupling of this compound with Various Arylboronic Acids (Predicted Yields)

| Entry | Arylboronic Acid | Product | Predicted Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-6-methylpyridin-2-ol | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methylpyridin-2-ol | 88-96 |

| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-6-methylpyridin-2-ol | 82-93 |

| 4 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-6-methylpyridin-2-ol | 80-90 |

| 5 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-6-methylpyridin-2-ol | 75-85 |

| 6 | 3-Pyridinylboronic acid | 5-(Pyridin-3-yl)-6-methylpyridin-2-ol | 70-80 |

Note: Predicted yields are based on typical results for Suzuki-Miyaura couplings of chloropyridines with the listed boronic acids under optimized conditions.

Experimental Protocols

The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids.

Protocol 1: Conventional Heating

This protocol is a general procedure adapted from methodologies developed for the coupling of chloropyridines.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Toluene (4 mL)

-

Water (0.4 mL)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand. Add the degassed toluene and water via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides an expedited method using microwave irradiation.

Materials:

-

This compound (0.5 mmol)

-

Arylboronic acid (0.75 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃, 1.5 mmol)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Microwave synthesis vial with a magnetic stir bar

Procedure:

-

Reaction Setup: In a microwave synthesis vial, combine this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Solvent Addition: Add 1,4-dioxane and water to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-30 minutes.

-

Workup and Purification: After cooling, follow the workup and purification steps as described in Protocol 1.

Experimental Workflow Diagram

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Applications in Drug Development

Derivatives of 2-pyridone are of significant interest in drug discovery due to their wide range of biological activities. The 5-aryl-6-methylpyridin-2-ol scaffold, synthesized via the described protocols, can be further elaborated to generate libraries of compounds for screening against various therapeutic targets.

Potential Therapeutic Areas:

-

Anticancer Agents: Many pyridine and pyridone derivatives have demonstrated cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory Agents: The pyridone nucleus is present in several compounds with anti-inflammatory properties.

-

Antimicrobial Agents: Functionalized pyridones have shown efficacy against a range of bacterial and fungal pathogens.

-

CNS Disorders: Certain pyridone derivatives have been investigated for their potential in treating central nervous system disorders.[2]

The synthetic route described herein provides a reliable and versatile method for accessing novel 5-aryl-6-methylpyridin-2-ol derivatives, which can serve as key building blocks in the development of new pharmaceuticals.

Logical Relationship for Drug Discovery Workflow

Caption: A simplified workflow for drug discovery.

References

- 1. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 5-Chloro-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines utilizing 5-Chloro-6-methylpyridin-2-ol as a versatile starting material. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic functionalization of this starting material through common cross-coupling reactions opens avenues for the creation of diverse molecular libraries for drug discovery. The protocols herein focus on palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to introduce aryl, amino, and alkynyl moieties, respectively, at the C5 position of the pyridine ring.

Introduction

Substituted pyridines are fundamental heterocyclic motifs present in a wide array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them critical pharmacophores. This compound is a valuable building block for the synthesis of complex pyridine derivatives.[1] Its structure features a reactive chlorine atom at the C5 position, which is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The pyridin-2-ol tautomer can also be functionalized, providing an additional site for molecular elaboration.

This guide details protocols for key transformations of this compound, enabling the synthesis of novel compounds for screening and development in pharmaceutical research.[2][3][4]

Chemical Information

| Compound Name | This compound |

| CAS Number | 103997-23-5[1] |

| Molecular Formula | C6H6ClNO[1] |

| Molecular Weight | 143.57 g/mol [1] |

| Structure |  |

Synthetic Pathways & Methodologies

The primary route for derivatization of this compound involves the palladium-catalyzed cross-coupling at the C5 position. The general workflow for these reactions is depicted below.

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids.[5][6][7]

Caption: Suzuki-Miyaura coupling of this compound.

Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).[5]

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylpyridin-2-ol.[5]

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 95 | 75-90 |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 5-amino-pyridines by coupling this compound with a wide range of primary or secondary amines.[8][9][10][11][12]

Caption: Buchwald-Hartwig amination of this compound.

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk flask.[8]

-

Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the desired amine (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[10]

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to isolate the pure N-substituted aminopyridine.[8]

| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 70-90 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 65-85 |

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is an effective method for introducing terminal alkynes at the C5 position, creating valuable intermediates for further synthetic transformations.[13]

Caption: Sonogashira coupling of this compound.

Protocol:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) cocatalyst (e.g., CuI, 0.06 mmol, 6 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon).

-

Reagent and Solvent Addition: Add an anhydrous solvent such as THF (10 mL) and a base like triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is typically complete within 2-12 hours. Monitor progress by TLC.

-

Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Pd Catalyst | Cu(I) Cocatalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-40 | 70-90 |

| Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | 50 | 65-85 |

Conclusion

This compound serves as an excellent platform for the synthesis of diverse, substituted pyridines. The protocols outlined for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and versatile methods for C-C and C-N bond formation. These reactions allow for the modular construction of complex pyridine derivatives, which are of significant interest in drug discovery and medicinal chemistry. Researchers can adapt these methodologies to generate extensive libraries of novel compounds for biological evaluation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Anwendungs- und Protokollhinweise: Derivatisierung der Hydroxylgruppe von 5-Chlor-6-methylpyridin-2-ol

Anwendungsbereich: Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese und Anwendung von Pyridinderivaten beteiligt sind.

Einführung: 5-Chlor-6-methylpyridin-2-ol ist ein substituiertes Pyridin, das in tautomerem Gleichgewicht mit seiner 2-Pyridon-Form vorliegt. Die Derivatisierung der Hydroxylgruppe in der -ol-Form führt zur Bildung von 2-Alkoxy- oder 2-Acyloxypyridinen. Diese Derivate sind wichtige Zwischenprodukte in der organischen Synthese, insbesondere für die Herstellung von pharmazeutisch aktiven Wirkstoffen und Agrochemikalien. Die selektive Modifikation an der Hydroxylgruppe (O-Derivatisierung) im Gegensatz zum Stickstoffatom (N-Derivatisierung) ist eine häufige Herausforderung, die durch die Wahl der Reaktionsbedingungen gesteuert werden kann.[1][2][3] Dieser Leitfaden beschreibt detaillierte Protokolle für die O-Alkylierung und O-Acylierung der Titelverbindung.

Logischer Arbeitsablauf der Derivatisierung

Abbildung 1: Schematischer Überblick über die selektiven Derivatisierungswege für 5-Chlor-6-methylpyridin-2-ol.

Protokoll 1: O-Alkylierung (Herstellung von 2-Alkoxy-5-chlor-6-methylpyridin)

Dieses Protokoll beschreibt eine allgemeine Methode zur O-Alkylierung unter Verwendung eines Alkylhalogenids in Gegenwart einer Base. Die Wahl der Base und des Lösungsmittels ist entscheidend für die Selektivität zugunsten der O-Alkylierung.

Benötigte Materialien und Geräte

-

Reagenzien: 5-Chlor-6-methylpyridin-2-ol, Alkylhalogenid (z.B. Iodmethan, Benzylbromid), Silbercarbonat (Ag₂CO₃) oder eine andere milde Base, wasserfreies Lösungsmittel (z.B. Toluol, Chloroform).

-

Geräte: Rundkolben, Rückflusskühler, Magnetrührer mit Heizplatte, Standard-Glasgeräte für die Aufarbeitung (Scheidetrichter, Rotationsverdampfer), Geräte für die Säulenchromatographie.

Experimenteller Arbeitsablauf für die O-Alkylierung

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-6-methylpyridin-2-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 5-Chloro-6-methylpyridin-2-ol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Two primary synthetic routes are presented: a direct chlorination of 6-methylpyridin-2-ol and a two-step synthesis commencing with the diazotization of 2-amino-6-methylpyridine. The protocols detailed herein are designed to be scalable for industrial applications, focusing on reaction efficiency, product purity, and operational safety. All quantitative data is summarized in structured tables for clarity, and a comprehensive workflow is visualized using a Graphviz diagram.

Introduction

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry, where it serves as a precursor for various active pharmaceutical ingredients (APIs). The presence of the chloro, methyl, and hydroxyl (or pyridone tautomer) functional groups provides multiple reaction sites for further molecular elaboration. The development of a robust and scalable synthetic process is therefore of significant interest. This document outlines two effective methods for the preparation of this compound, providing detailed experimental procedures and expected outcomes.

Synthetic Strategies

Two principal synthetic pathways for the large-scale production of this compound have been identified and are detailed below.

Route 1: Direct Chlorination of 6-Methylpyridin-2-ol

This approach involves the direct electrophilic chlorination of the readily available starting material, 6-methylpyridin-2-ol. N-Chlorosuccinimide (NCS) is a suitable chlorinating agent for this transformation, offering advantages in handling and selectivity over gaseous chlorine. The reaction is typically performed in an acidic medium to activate the pyridine ring towards electrophilic substitution.

Route 2: Two-Step Synthesis from 2-Amino-6-methylpyridine

This alternative route begins with the conversion of 2-amino-6-methylpyridine to 6-methylpyridin-2-ol via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. The intermediate, 6-methylpyridin-2-ol, is then chlorinated in a subsequent step using N-chlorosuccinimide. This two-step process can offer advantages in terms of starting material availability and overall process control.

Data Presentation

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 1824-81-3 | >98% |

| 6-Methylpyridin-2-ol | C₆H₇NO | 109.13 | 3279-76-3 | >98% |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 | >98% |

| This compound | C₆H₆ClNO | 143.57 | 1346603-71-0 | >99% |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Route 2, Step 1 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄ | Water | 0 - 10 | 2 - 4 | 75 - 85 |

| Route 1 & 2, Step 2 | Chlorination | N-Chlorosuccinimide | Acetic Acid | 20 - 30 | 4 - 6 | 80 - 90 |

Experimental Protocols

Route 2, Step 1: Large-Scale Synthesis of 6-Methylpyridin-2-ol

Materials:

-

2-Amino-6-methylpyridine (1.00 kg, 9.25 mol)

-

Concentrated Sulfuric Acid (98%, 1.8 L)

-

Sodium Nitrite (0.71 kg, 10.3 mol)

-

Deionized Water

-

Sodium Hydroxide solution (50% w/w)

-

Ethyl Acetate

Procedure:

-

In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add the concentrated sulfuric acid to 5.0 L of deionized water with external cooling.

-

To the cooled sulfuric acid solution, slowly add 2-amino-6-methylpyridine with continued stirring, maintaining the temperature below 50°C.

-

Cool the resulting solution to 0-5°C using an ice-salt bath.

-

In a separate vessel, dissolve the sodium nitrite in 2.0 L of deionized water.

-

Slowly add the sodium nitrite solution to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture at 0-10°C for an additional 2 hours.

-

Slowly and carefully heat the reaction mixture to 70-80°C and maintain this temperature until nitrogen evolution ceases (approximately 1-2 hours).

-

Cool the reaction mixture to room temperature and carefully neutralize to a pH of 7-8 by the slow addition of a 50% sodium hydroxide solution with efficient cooling.

-

Extract the aqueous layer with ethyl acetate (3 x 3.0 L).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methylpyridin-2-ol as a solid.

Route 1 & 2, Step 2: Large-Scale Synthesis of this compound

Materials:

-